molecular formula C12H11Cl2N3O2 B1598466 ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 103058-78-2

ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1598466
M. Wt: 300.14 g/mol
InChI Key: QUDVACRZWGPJNZ-UHFFFAOYSA-N
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Description

This compound is likely to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a planar, aromatic, and polar structure, which can participate in various chemical reactions . The presence of the dichlorophenyl group suggests that this compound may have properties similar to other dichlorophenyl-containing compounds, such as certain pesticides or pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate 1,2,4-triazole with a dichlorophenyl-containing compound in the presence of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a dichlorophenyl group and an ethyl ester group. The dichlorophenyl group is likely to contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the dichlorophenyl group. The compound could potentially undergo reactions at these sites, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Corrosion Inhibition

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has been studied for its corrosion inhibition properties, particularly on aluminum alloys in acidic environments. Raviprabha and Bhat (2021) explored its efficacy in protecting AA6061 aluminum alloy in hydrochloric acid, discovering that its inhibition efficiency increases with concentration and temperature. Through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, it was found that the compound acts as a mixed-type inhibitor. Langmuir isotherm analysis suggested that adsorption on the aluminum surface could be through physical and chemical interactions, with chemisorption indicated by increased activation energy. This was further supported by scanning electron microscopy, which showed the surface morphology of the alloy in the presence and absence of the inhibitor, highlighting its protective effect against corrosion (Raviprabha & Bhat, 2021).

Synthesis of Novel Compounds

The compound has also been used as a precursor in the synthesis of new chemical entities. Machado et al. (2011) described the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method showcased high regioselectivity and yielded the final products in 71-92% yields. The significance of this methodology lies in its efficiency, reducing reaction times significantly to just 10-12 minutes, and the structures of the ethyl 1H-pyrazole-3-carboxylates were supported by crystallographic data (Machado et al., 2011).

Adsorption and Molecular Interaction Studies

Another application involves the study of adsorption properties and molecular interactions. Wang et al. (2007) investigated a copolymer, poly(acrylic acid-co-ethyl 1-(4-chlorophenyl)-5-acrylamino-1,2,3-triazol-4-carboxylate), examining the effects of metal ions and pH values on the conformational transition of copolymer chains in aqueous solutions. Their research demonstrated that the copolymer's fluorescence intensity and anisotropy varied with changes in metal ion concentrations and pH values, providing insights into the copolymer's responsive behavior in different chemical environments (Wang et al., 2007).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a new compound, initial studies would likely focus on understanding its properties, reactivity, and potential uses .

properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-4-8(13)6-9(10)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDVACRZWGPJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391370
Record name Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

CAS RN

103058-78-2
Record name Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103058-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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